molecular formula C23H24ClN3O2S2 B2777178 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone CAS No. 953931-89-0

2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone

Cat. No.: B2777178
CAS No.: 953931-89-0
M. Wt: 474.03
InChI Key: RFPPPDVCWJMSLV-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a thiazole core substituted with a 3-chlorobenzylthio group at position 2 and a 4-(4-methoxyphenyl)piperazine moiety linked via an ethanone bridge at position 1.

Properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2S2/c1-29-21-7-5-20(6-8-21)26-9-11-27(12-10-26)22(28)14-19-16-31-23(25-19)30-15-17-3-2-4-18(24)13-17/h2-8,13,16H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPPDVCWJMSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a thiazole derivative that has attracted attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H24ClN3O2S2C_{23}H_{24}ClN_{3}O_{2}S_{2}, with a molecular weight of 474.0 g/mol. The structure includes a thiazole ring, a chlorobenzyl thio group, and a piperazine moiety, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with thiazole-4-yl acetamide in the presence of bases such as sodium hydroxide or potassium carbonate, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Antimicrobial Activity

Compounds with thiazole structures are known for their antimicrobial properties. Studies indicate that derivatives similar to this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The chlorobenzyl thio group may enhance this activity by disrupting bacterial cell wall synthesis .

Compound NameStructureBiological Activity
2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamideThiazole derivativeAntimicrobial
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamideThiazole derivativeAntimicrobial
Benzothiazole derivativesVarious substitutionsAnticancer, antimicrobial

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic activity against various cancer cell lines. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes related to bacterial fatty acid biosynthesis. This action could be particularly valuable in combating antibiotic-resistant bacteria . Additionally, structure-activity relationship (SAR) studies indicate that modifications on the phenyl and thiazole rings can significantly affect potency and selectivity against different biological targets .

Case Studies

Recent research has highlighted the efficacy of thiazole derivatives in various biological assays:

  • Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited potent antibacterial activity comparable to standard antibiotics .
  • Anticancer Potential : In another investigation, thiazole derivatives were shown to induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS), indicating their potential as chemotherapeutic agents .

Scientific Research Applications

The thiazole moiety in this compound is known for its biological significance, particularly in antimicrobial and anticancer properties. The presence of the chlorobenzyl thio group and the piperazine derivative enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that thiazole derivatives can exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially acting by inhibiting bacterial fatty acid biosynthesis, which is crucial for bacterial growth and survival .

Compound Activity Mechanism of Action
2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanoneAntimicrobialInhibits bacterial fatty acid biosynthesis
N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamideAntimicrobialTargets cell wall synthesis
Benzothiazole derivativesAnticancer, antimicrobialInterferes with DNA replication

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly against various cancer cell lines. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have explored the applications of similar thiazole derivatives:

  • Anticonvulsant Activity : A related study demonstrated that thiazole-integrated compounds exhibited significant anticonvulsant properties in animal models, suggesting a broader therapeutic potential beyond antimicrobial and anticancer activities .
  • Antitumor Efficacy : Another study highlighted a series of thiazole-pyridine hybrids that showed superior anti-breast cancer efficacy compared to standard treatments, indicating that structural modifications can enhance biological activity significantly .

Chemical Reactions Analysis

Thioether Group Reactions

The benzyl thioether moiety undergoes characteristic sulfur-centered reactions:

Oxidation to Sulfoxide/Sulfone

  • Reagents : H₂O₂ (30%) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane .

  • Conditions : 60°C for 4–6 hours.

  • Products :

    • Sulfoxide (1:1 stoichiometry with oxidant).

    • Sulfone (2:1 stoichiometry with oxidant).

Nucleophilic Displacement

  • Reagents : Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃).

  • Mechanism : SN2 attack on the sulfur atom, forming alkylated sulfonium intermediates .

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

  • Bromination :

    • Reagents : Br₂ in CH₂Cl₂ at 0°C .

    • Position : Predominantly at the 5-position due to electron-rich nature.

  • Nitration :

    • Reagents : HNO₃/H₂SO₄ at 50°C .

    • Product : 5-nitrothiazole derivative.

Ring-Opening Reactions

  • Hydrolysis :

    • Reagents : HCl (6M) under reflux.

    • Product : Thioamide and ketone fragments.

Piperazine Derivative Reactions

The piperazine ring demonstrates nucleophilic reactivity at its secondary amines:

Alkylation/Acylation

Reaction TypeReagentsConditionsProductReference
AlkylationCH₃I, K₂CO₃DMF, 12h, RTN-Methylpiperazine derivative ,
AcylationAcetyl chloride, Et₃NCH₂Cl₂, 0°C→RTN-Acetylpiperazine derivative

Schiff Base Formation

  • Reagents : Aromatic aldehydes (e.g., benzaldehyde) in ethanol .

  • Mechanism : Condensation with the secondary amine, forming imine linkages (C=N) .

Demethylation of Methoxyphenyl

  • Reagents : HBr (48%) in acetic acid .

  • Product : Hydroxyphenyl derivative.

Ethanone Reactions

  • Condensation :

    • Claisen-Schmidt : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) under basic conditions to form α,β-unsaturated ketones .

  • Reduction :

    • Reagents : NaBH₄ in methanol.

    • Product : Secondary alcohol.

Mechanistic Insights

  • Thioether Oxidation : Proceeds via a radical intermediate in the presence of H₂O₂, confirmed by ESR studies .

  • Piperazine Alkylation : Follows SN2 kinetics, with steric effects influencing reaction rates .

  • Thiazole Electrophilic Substitution : Directed by the electron-donating thioether group, favoring 5-position substitution .

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical applications, particularly in antimicrobial and CNS-targeted drug development . Further studies should explore its catalytic asymmetric synthesis and in vivo metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Thiazole 3-Chlorobenzylthio, 4-(4-methoxyphenyl)piperazin-1-yl-ethanone Potential cytotoxic/antiproliferative activity (inferred from thiazole derivatives)
5c () Pyrimidine 4-Methoxybenzylthio, 4-chloro-2-fluorophenylpiperazine Antiproliferative activity (90% yield, high purity via LCMS validation)
Compound 22 () Thiophene Thiophen-2-yl, 4-(trifluoromethyl)phenylpiperazine CNS-targeted activity (structural similarity to antipsychotic agents)
Compound 5 () Nitroimidazole Benzyl, 4-methoxyphenylthio Antimicrobial/antiparasitic activity (nitroimidazole backbone)

The 3-chlorobenzylthio group differentiates it from ’s 4-methoxybenzylthio-pyrimidine derivatives, which may reduce metabolic stability due to the electron-withdrawing chlorine substituent .

Piperazine Substitution Patterns

Piperazine Substituent Example Compound Activity Correlation
4-(4-Methoxyphenyl) Target Compound Enhanced solubility via methoxy group; serotonin receptor modulation inferred
4-(Trifluoromethyl)phenyl Compound 22 () Improved CNS penetration (lipophilic trifluoromethyl)
4-Chloro-2-fluorophenyl 5c () Increased electrophilicity for covalent binding
Benzyl/nitroimidazole hybrids Compounds 3–9 () Dual antiparasitic/antimicrobial action

Key Insight : The 4-methoxyphenyl group on the piperazine ring in the target compound balances lipophilicity and solubility, contrasting with the more lipophilic trifluoromethyl () or reactive chloro/fluoro substituents (). This may position the target compound for broader pharmacokinetic applicability .

Research Findings and Implications

  • Anticipated Bioactivity : Based on analogs, the target compound may exhibit antiproliferative (thiazole core) or CNS activity (piperazine linkage), though empirical validation is needed.

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitutions and coupling reactions. For example:

  • Step 1 : Reacting a chlorobenzylthiol derivative with a thiazole precursor under catalytic conditions (e.g., PEG-400 solvent with Bleaching Earth Clay catalyst at 70–80°C) to form the thioether linkage .
  • Step 2 : Introducing the piperazine-methoxyphenyl moiety via nucleophilic acyl substitution, using chloroacetyl chloride or similar reagents in dichloromethane at 0–25°C .
  • Purification : TLC monitoring followed by recrystallization in aqueous acetic acid or ethanol to achieve >90% purity .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

  • IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹), S–C (600–700 cm⁻¹), and aromatic C–H stretches .
  • ¹H/¹³C NMR : Key signals include thiazole protons (δ 7.2–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and methoxyphenyl aromatic protons (δ 6.8–7.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 470.05) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve thioether bond formation efficiency by reducing side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilicity in coupling steps, while dichloromethane minimizes byproducts during piperazine acylation .
  • Temperature Control : Maintaining 70–80°C for thioether formation and 0°C for acylations ensures kinetic control over competing pathways .

Q. How are structural ambiguities resolved when spectral data conflicts with expected results?

  • Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with dynamic NMR to assess rotational barriers in the piperazine ring .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrations, identifying discrepancies caused by solvent effects or tautomerism .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish overlapping proton signals in complex regions (e.g., aromatic vs. thiazole protons) .

Q. What strategies are effective for evaluating bioactivity in vitro?

  • Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement assays, leveraging the piperazine moiety’s affinity for CNS targets .
  • Enzyme Inhibition Studies : Test thiazole-thioether derivatives against kinases (e.g., MAPK) or cytochrome P450 isoforms, correlating IC₅₀ values with structural modifications .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxyphenyl vs. fluorophenyl) to identify pharmacophores critical for activity .

Q. How can computational tools streamline synthetic design?

  • Retrosynthetic Analysis : Use software like ChemAxon or Synthia to deconstruct the molecule into commercially available precursors (e.g., 3-chlorobenzyl mercaptan, 4-methoxyphenylpiperazine) .
  • Reaction Pathway Prediction : Machine learning platforms (e.g., IBM RXN) optimize solvent/catalyst combinations for thioether bond formation, reducing trial-and-error experimentation .
  • ADMET Profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier permeability) early in the design phase .

Methodological Challenges

Q. How are impurities removed during purification?

  • Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates with >95% purity .
  • Recrystallization : Hot ethanol or aqueous acetic acid selectively crystallizes the target compound, removing unreacted starting materials .
  • HPLC : Reverse-phase C18 columns resolve stereoisomers or regioisomers formed during thiazole ring closure .

Q. What analytical methods validate synthetic reproducibility?

  • Batch-to-Batch Comparison : Use principal component analysis (PCA) on FTIR and NMR datasets to detect subtle structural variations .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC-UV identify hydrolytically labile bonds (e.g., thioether or amide) .

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